molecular formula C16H22N4 B7577819 [3-Methyl-1-(3-methylquinoxalin-2-yl)piperidin-2-yl]methanamine

[3-Methyl-1-(3-methylquinoxalin-2-yl)piperidin-2-yl]methanamine

カタログ番号 B7577819
分子量: 270.37 g/mol
InChIキー: YYVWQRVXWOEFGD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[3-Methyl-1-(3-methylquinoxalin-2-yl)piperidin-2-yl]methanamine, also known as MQPM, is a chemical compound that has gained significant attention in scientific research. MQPM is a piperidine derivative that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.

作用機序

[3-Methyl-1-(3-methylquinoxalin-2-yl)piperidin-2-yl]methanamine acts as an SSRI by inhibiting the reuptake of serotonin, leading to an increase in its concentration in the synaptic cleft. It also acts as a sigma-1 receptor agonist, leading to the modulation of various intracellular signaling pathways. The activation of sigma-1 receptors has been shown to enhance neuroplasticity, reduce neuroinflammation, and promote neuronal survival.
Biochemical and Physiological Effects:
[3-Methyl-1-(3-methylquinoxalin-2-yl)piperidin-2-yl]methanamine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal survival, differentiation, and synaptic plasticity. [3-Methyl-1-(3-methylquinoxalin-2-yl)piperidin-2-yl]methanamine has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, [3-Methyl-1-(3-methylquinoxalin-2-yl)piperidin-2-yl]methanamine has been found to exhibit anxiolytic and antidepressant-like effects in animal models.

実験室実験の利点と制限

[3-Methyl-1-(3-methylquinoxalin-2-yl)piperidin-2-yl]methanamine has several advantages for lab experiments, including its high selectivity for sigma-1 receptors and its ability to cross the blood-brain barrier. However, it has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

将来の方向性

[3-Methyl-1-(3-methylquinoxalin-2-yl)piperidin-2-yl]methanamine has the potential to be developed as a therapeutic agent for various diseases such as depression, anxiety, and neurodegenerative disorders. Future research should focus on optimizing its synthesis methods, improving its solubility, and reducing its potential toxicity. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential use as a radiotracer for imaging sigma-1 receptors in the brain.

合成法

[3-Methyl-1-(3-methylquinoxalin-2-yl)piperidin-2-yl]methanamine can be synthesized through various methods, including the reduction of 3-methyl-2-nitroquinoxaline with sodium borohydride, followed by the reaction with 2-piperidinylmethanamine. Another method involves the reaction of 3-methylquinoxaline-2-carboxaldehyde with piperidine in the presence of sodium triacetoxyborohydride. The yield of [3-Methyl-1-(3-methylquinoxalin-2-yl)piperidin-2-yl]methanamine through these methods ranges from 30-60%.

科学的研究の応用

[3-Methyl-1-(3-methylquinoxalin-2-yl)piperidin-2-yl]methanamine has been extensively studied for its potential use as a therapeutic agent for various diseases such as depression, anxiety, and neurodegenerative disorders. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The sigma-1 receptor has been implicated in various physiological processes such as pain, cognition, and mood regulation. [3-Methyl-1-(3-methylquinoxalin-2-yl)piperidin-2-yl]methanamine has also been studied for its potential use as a radiotracer for imaging sigma-1 receptors in the brain.

特性

IUPAC Name

[3-methyl-1-(3-methylquinoxalin-2-yl)piperidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-11-6-5-9-20(15(11)10-17)16-12(2)18-13-7-3-4-8-14(13)19-16/h3-4,7-8,11,15H,5-6,9-10,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVWQRVXWOEFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1CN)C2=NC3=CC=CC=C3N=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Methyl-1-(3-methylquinoxalin-2-yl)piperidin-2-yl]methanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。